molecular formula C35H43N7O2 B1667497 Braco-19 CAS No. 351351-75-2

Braco-19

Numéro de catalogue B1667497
Numéro CAS: 351351-75-2
Poids moléculaire: 593.8 g/mol
Clé InChI: RKPYSYRMIXRZJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Braco-19 is a potent telomerase/telomere inhibitor . It acts as a G-quadruplex (GQ) binding ligand, stabilizing G-quadruplexes formation at the 3V telomeric DNA overhang and produces rapid senescence or selective cell death . It is also known to prevent the capping and catalytic action of telomerase .


Synthesis Analysis

Braco-19 has been used to study the role of antiviral activity of G4-stabilizing agents in cells infected with latent human immunodeficiency virus -1 (HIV-1) .


Molecular Structure Analysis

The molecular formula of Braco-19 is C35H46Cl3N7O2 . It is a 3,6,9-trisubstituted acridine compound . The molecular weight is 703.150 .


Chemical Reactions Analysis

Braco-19 decreases the AdV virus growth in a dose-dependent manner in eGFP-transinfected HEK 293 cells . It shows a decrease in band intensity in an increasing concentration-dependent manner .


Physical And Chemical Properties Analysis

The exact mass of Braco-19 is 701.277832 Da . The average mass is 703.144 Da .

Applications De Recherche Scientifique

Summary of the Application

Braco-19 is used as a G-quadruplex-interactive molecule that inhibits tumor growth. It does this by targeting telomeres and interfering with telomerase function .

Methods of Application or Experimental Procedures

The biological activity of Braco-19 was evaluated in the human uterus carcinoma cell line UXF1138L, which has very short telomeres. In vitro, nuclear human telomerase reverse transcriptase (hTERT) expression was drastically decreased after 24 hours, induction of cellular senescence and complete cessation of growth was seen after 15 days, paralleled by telomere shortening of ca. 0.4 kb .

Results or Outcomes

In vivo, BRACO-19 was highly active as a single agent against early-stage tumors in a s.c. growing xenograft model established from UXF1138L cells, if given chronically at 2 mg per kg per day i.p. BRACO-19 produced growth inhibition of 96% compared with controls accompanied by partial regressions .

2. Binding to KRAS G-Quadruplexes

Summary of the Application

Braco-19 is used as a G-quadruplex-targeting anticancer compound that binds to the G-quadruplexes formed by the KRAS promoter sequence .

Methods of Application or Experimental Procedures

The binding properties of Braco-19 to the KRAS G-quadruplexes were investigated using circular dichroism and differential scanning calorimetry .

Results or Outcomes

The study aimed to help in choosing the best G-quadruplex target for potential anticancer drugs. The unfolding mechanism of KRAS 32R is more complex than that of KRAS 22RT. The different thermodynamic stability is discussed based on the recently determined NMR structures .

3. Molecular Dynamics Simulations

Summary of the Application

Braco-19 is used in all-atom molecular dynamics simulations to probe its binding to a telomeric G-quadruplex DNA .

Methods of Application or Experimental Procedures

The binding pathway of Braco-19 was probed by 27.5 µs molecular dynamics binding simulations with a free ligand (Braco-19) to a DNA duplex and three different topological folds of the human telomeric DNA G-quadruplex (parallel, anti-parallel and hybrid) .

Results or Outcomes

The most stable binding modes were identified as end stacking and groove binding for the DNA G-quadruplexes and duplex, respectively . Among the three G-quadruplex topologies, the MM-GBSA binding energy analysis suggested that Braco-19′s binding to the parallel scaffold was most energetically favorable .

4. Suppression of Proliferation in Glioblastoma Cells

Summary of the Application

Braco-19 is used to suppress proliferation and reduce telomerase activity in human glioblastoma cells .

Methods of Application or Experimental Procedures

The effects of Braco-19 on proliferation and telomerase activity were studied in human glioblastoma cells .

Results or Outcomes

Braco-19 was shown to suppress proliferation and reduce telomerase activity in human glioblastoma cells, paralleled by the displacement of telomerase from nuclear to cytoplasm .

5. Anti-HIV-1 Activity

Summary of the Application

Braco-19 has been shown to have anti-HIV-1 activity. It binds to a dynamic G-quadruplex region that forms in the long terminal repeat (LTR) promoter of the HIV-1 integrated DNA genome .

Methods of Application or Experimental Procedures

The antiviral activity of Braco-19 was evaluated in cell lines and primary cells infected or persistently infected by HIV-1 strains at different times post-infection. Virucidal, viral binding, time-dependent and drug-dependent assays were performed to identify the viral target step .

Results or Outcomes

Braco-19 was found to inhibit the reverse transcription and post-integration level during the virus life cycle. This was rationalized by the observation that a G-quadruplex-forming sequence identical to that of the LTR DNA is present at the 3′-end of the virus RNA genome .

6. Biopharmaceutical Characterization

Summary of the Application

Braco-19 has been characterized for its biopharmaceutical properties .

Results or Outcomes

The study provided important information about the biopharmaceutical properties of Braco-19, which is crucial for its potential clinical usage .

Propriétés

IUPAC Name

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPYSYRMIXRZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Braco-19

CAS RN

351351-75-2
Record name Braco-19
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 351351-75-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRACO-19
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Braco-19
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Braco-19
Reactant of Route 3
Reactant of Route 3
Braco-19
Reactant of Route 4
Reactant of Route 4
Braco-19
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Braco-19
Reactant of Route 6
Reactant of Route 6
Braco-19

Citations

For This Compound
1,480
Citations
AM Burger, F Dai, CM Schultes, AP Reszka, MJ Moore… - Cancer research, 2005 - AACR
… , BRACO-19, on telomerase function in vitro and in vivo. The biological activity of BRACO-19 was … In vivo, BRACO-19 was highly active as a single agent against early-stage (68 mm 3 ) …
Number of citations: 666 aacrjournals.org
G Zhou, X Liu, Y Li, S Xu, C Ma, X Wu, Y Cheng, Z Yu… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… suggests that telomere is the main target of BRACO-19, even if we cannot exclude that BRACO-19-induced damage could extend beyond the telomeric regions. In particular, it is …
Number of citations: 80 www.ncbi.nlm.nih.gov
R Perrone, E Butovskaya, D Daelemans… - Journal of …, 2014 - academic.oup.com
… BRACO-19 activity was nef independent. Here, we report a detailed study on the antiviral activity of BRACO-19 … of viral G-quadruplexes by BRACO-19 both in the DNA and RNA forms of …
Number of citations: 130 academic.oup.com
AM Chiorcea-Paquim, ADR Pontinha… - Electrochimica …, 2015 - Elsevier
… dimensions of BRACO-19 perpendicular to the acridine aromatic rings, of approximately 0.9 nm. This means that BRACO-19 formed a monolayer, with the BRACO-19 planar acridine …
Number of citations: 7 www.sciencedirect.com
NH Campbell, GN Parkinson, AP Reszka… - Journal of the …, 2008 - ACS Publications
… d(TAGGGTTAGGGT) 2 and the experimental anticancer drug BRACO-19, has been determined, to 2.5 Å resolution. The binding site for the BRACO-19 molecule is at the interface of two …
Number of citations: 355 pubs.acs.org
E Shitikov, D Bespiatykh, M Malakhova… - Frontiers in …, 2022 - frontiersin.org
… BRACO-19 and TMPyP4 G4 ligands. The expression profile changed (FDR < 0.05, log 2 FC > |1|) for 822 (515↑; 307↓) genes in M. smegmatis in response to BRACO-19 … BRACO-19 …
Number of citations: 9 www.frontiersin.org
AFR Guimaraes, DM Oliveira - Cancer Research, 2017 - AACR
… in cancer cells (HeLa) using BRACO-19, a G-quadruplex-… with increasing concentrarions of BRACO-19 and vehicle (0.1% H … During the long-term exposure to BRACO-19, the cells were …
Number of citations: 1 aacrjournals.org
S Wang, D Yang, M Singh, H Joo, VM Rangel… - European Journal of …, 2019 - Elsevier
In this report, we synthesized a series of TO conjugates containing different amino side chains and investigated their binding to telomeric G-quadruplex DNA (G4) using several …
Number of citations: 17 www.sciencedirect.com
J Debray, W Zeghida, M Jourdan… - Organic & …, 2009 - pubs.rsc.org
… In the case of BRACO-19, the constellation of water … as crucial in the case of BRACO-19, also participates in the case of 18 … This H-bonding pattern reminiscent of that of BRACO-19 thus …
Number of citations: 37 pubs.rsc.org
AD Moorhouse, AM Santos… - Journal of the …, 2006 - ACS Publications
… A large number of such small molecule ligands have been reported, 9 and experimental in vivo activity has been shown for the synthetic molecule BRACO-19 10 and the natural product …
Number of citations: 266 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.